(2S,3S)-3-(Benzyloxy)butane-1,2,4-triol
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Overview
Description
(2S,3S)-3-(Benzyloxy)butane-1,2,4-triol is an organic compound with a specific stereochemistry, characterized by the presence of a benzyloxy group attached to a butane backbone with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Benzyloxy)butane-1,2,4-triol typically involves the protection of hydroxyl groups, selective functionalization, and subsequent deprotection steps. One common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the butane backbone are protected using protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl groups.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the protected butane derivative.
Deprotection: The protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(Benzyloxy)butane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Benzyl halides, alkyl halides, or other nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
(2S,3S)-3-(Benzyloxy)butane-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(Benzyloxy)butane-1,2,4-triol involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins or enzymes, while the hydroxyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-(Benzyloxy)butane-1,2,4-triol: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-3-(Methoxy)butane-1,2,4-triol: A similar compound with a methoxy group instead of a benzyloxy group.
(2S,3S)-3-(Benzyloxy)pentane-1,2,4-triol: A homolog with an additional carbon in the backbone.
Uniqueness
(2S,3S)-3-(Benzyloxy)butane-1,2,4-triol is unique due to its specific stereochemistry and the presence of a benzyloxy group, which imparts distinct chemical and biological properties. The combination of hydroxyl groups and the benzyloxy moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H16O4 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(2S,3S)-3-phenylmethoxybutane-1,2,4-triol |
InChI |
InChI=1S/C11H16O4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m0/s1 |
InChI Key |
YYGZBCNOJHZTGA-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H](CO)[C@H](CO)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)C(CO)O |
Origin of Product |
United States |
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